molecular formula C12H13NO3S B7569885 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid

3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid

Cat. No. B7569885
M. Wt: 251.30 g/mol
InChI Key: IXDOHYGXCKLKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid, also known as FTAA, is a fluorescent probe that is used to detect and study amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a range of diseases, including Alzheimer's, Parkinson's, and type II diabetes. FTAA has become an important tool in the research of these diseases due to its ability to selectively bind to amyloid fibrils and emit a fluorescent signal.

Mechanism of Action

The mechanism of action of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid involves the binding of the probe to the cross-beta structure of amyloid fibrils. This binding results in a conformational change in the probe, which leads to the emission of a fluorescent signal. The intensity of the signal is proportional to the amount of amyloid fibrils present in the sample.
Biochemical and Physiological Effects
3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic probe that is used solely for research purposes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid is its selectivity for amyloid fibrils. This selectivity allows for the detection and quantification of amyloid fibrils in biological samples with high accuracy. Additionally, 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid is a non-toxic probe that can be used in a range of biological systems.
One limitation of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid is its sensitivity to environmental factors, such as pH and temperature. Changes in these factors can affect the binding of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid to amyloid fibrils and the resulting fluorescent signal. Additionally, 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid is not effective at detecting all types of amyloid fibrils, which limits its use in certain research applications.

Future Directions

There are several future directions for the use of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid in scientific research. One area of focus is the development of new probes that can detect specific types of amyloid fibrils with higher accuracy. Additionally, researchers are exploring the use of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid in the development of diagnostic tools for amyloid-related diseases. Finally, the application of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid in the study of amyloid fibrils in living organisms is an area of active research.

Synthesis Methods

3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid can be synthesized using a multi-step process that involves the reaction of furfural with thiophene-2-carbaldehyde, followed by the addition of methylamine and the coupling of the resulting intermediate with 3-bromopropionic acid. This process results in the formation of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid, which can be purified using column chromatography.

Scientific Research Applications

3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid has been used extensively in scientific research to study the formation and properties of amyloid fibrils. It has been shown to selectively bind to a range of amyloid fibrils, including those associated with Alzheimer's, Parkinson's, and type II diabetes. This selectivity makes 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid a valuable tool for the detection and quantification of amyloid fibrils in biological samples.

properties

IUPAC Name

3-(furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-12(15)6-10(11-2-1-5-17-11)13-7-9-3-4-16-8-9/h1-5,8,10,13H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDOHYGXCKLKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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